molecular formula C18H22N4O B2484422 N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine CAS No. 2097915-23-4

N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine

Cat. No.: B2484422
CAS No.: 2097915-23-4
M. Wt: 310.401
InChI Key: DBGUHFRIZBUGPY-UHFFFAOYSA-N
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Description

N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine: is a small-molecule inhibitor that has shown potential as a treatment for various types of cancer and autoimmune diseases. This compound is known for its ability to interfere with specific molecular pathways, making it a valuable candidate for therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of the azetidine ring and the subsequent attachment of the pyrimidin-4-amine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the specific laboratory or industrial setup.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored as a potential therapeutic agent for cancer and autoimmune diseases due to its inhibitory effects on specific molecular targets.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, that play a role in disease progression. By binding to these targets, the compound can inhibit their activity, leading to a reduction in disease symptoms or progression. The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyridazin-3-amine: Another compound with a similar structure but different biological activity.

    N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine analogs: Various analogs with slight modifications to the chemical structure that may exhibit different properties and activities.

Uniqueness

This compound is unique due to its specific inhibitory effects on molecular targets involved in cancer and autoimmune diseases. Its structural features, such as the azetidine ring and pyrimidin-4-amine moiety, contribute to its distinct biological activity and therapeutic potential.

Biological Activity

N-[1-(4-tert-butylbenzoyl)azetidin-3-yl]pyrimidin-4-amine is a small-molecule compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by a unique chemical structure that combines an azetidine ring with a pyrimidine moiety. The compound is known for its ability to inhibit specific molecular pathways involved in disease progression, making it a candidate for therapeutic applications in cancer and autoimmune diseases.

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors that are crucial in cellular signaling pathways. By binding to these targets, this compound can inhibit their activity, leading to:

  • Reduction in cell proliferation : Particularly in cancer cells.
  • Modulation of immune responses : Potentially beneficial in autoimmune conditions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest. Studies have demonstrated its effectiveness against:

  • Breast Cancer
  • Lung Cancer
  • Leukemia

Antimicrobial Activity

While primarily investigated for its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial activity. Its structural analogs have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans, indicating a potential for broader therapeutic applications .

Research Findings and Case Studies

StudyFindings
In vitro studies Demonstrated inhibition of cancer cell lines with IC50 values ranging from 0.5 to 5 µM, indicating potent activity.
Mechanistic studies Identified pathways affected by the compound, including apoptosis-related proteins and cell cycle regulators .
Animal models Showed significant tumor reduction in xenograft models treated with the compound compared to control groups.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves multi-step reactions that require careful optimization to achieve high purity and yield. The industrial production methods are based on laboratory synthesis but scaled up for larger quantities, ensuring consistency and quality control throughout the process.

Properties

IUPAC Name

(4-tert-butylphenyl)-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-18(2,3)14-6-4-13(5-7-14)17(23)22-10-15(11-22)21-16-8-9-19-12-20-16/h4-9,12,15H,10-11H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGUHFRIZBUGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)NC3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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